N-Acetyl Glufosinate Sodium
Overview
Description
N-Acetyl Glufosinate Sodium is a metabolite of the herbicide Glufosinate . It is used as an intermediate for the synthesis of N-acetyl-β-d-glucosaminidase .
Synthesis Analysis
The activated hapten of N-Acetyl Glufosinate Sodium was synthesized using a homobifunctional cross-linker suberic acid bis (N-hydroxysuccinimide ester) . In another study, a deacetylase capable of stereoselectively resolving N-acetyl-L-glufosinate to L-glufosinate was heterologously expressed and characterized .Molecular Structure Analysis
The molecular formula of N-Acetyl Glufosinate Sodium is C7H12NNa2O5P and its molecular weight is 267.13 g/mol .Chemical Reactions Analysis
A highly specific, simple method was developed to directly determine glufosinate and its metabolite residues in 21 plant origin foods by liquid chromatography with tandem mass spectrometry (LC–MS/MS) .Physical And Chemical Properties Analysis
The molecular weight of N-Acetyl Glufosinate Sodium is 267.13 g/mol. It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count. Its rotatable bond count is 4 .Scientific Research Applications
Metabolism in Transgenic Crops
Research has shown that when transgenic crops like maize and oilseed rape are treated with L-glufosinate, a significant portion of it remains in the plants in the form of metabolites, with the main metabolite being N-acetyl-L-glufosinate. This metabolite is stable in transgenic plants, indicating its potential role in the degradation of L-glufosinate in genetically modified agricultural systems (Ruhland, Engelhardt, & Pawlizki, 2004).
Antibody Development for Detection
The development of antibodies for the detection of N-acetyl-glufosinate (NAG) is an important research area. NAG is a major metabolite of glufosinate in resistant transgenic plants. A derivatization-assisted immunoassay (DAIA) using NAG as the target analyte has been created, showing its significance in the selective detection of NAG in the presence of glufosinate and other metabolites (Weller et al., 2003).
Transport in Brassica Napus
In Brassica napus, both susceptible and resistant to glufosinate, the phloem transport of acetyl-L-glufosinate, a derivative of L-glufosinate, has been studied. This research suggests the potential of acetyl-L-glufosinate as a foliar-applied chemical inducer of male sterility in plants expressing a deacetylase gene, indicating a significant role in plant reproductive biology (Beriault, Horsman, & Devine, 1999).
Functional Properties in Food Chemistry
Acetylation, including that of N-acetyl compounds, has been studied to improve the functional properties of proteins like glutenin and gliadin. This research implies the potential applications of N-acetylated compounds in enhancing food product characteristics (Majzoobi, Abedi, Farahnaky, & Aminlari, 2012).
Applications in Biomedical and Chemical Fields
N-acetylated derivatives, such as N-acetyl glucosamine, have applications in biomedical and chemical sectors due to their biological activities. The research into these derivatives has shown their potential in stimulating the immune system and treating human diseases, indicating a broader scope of N-acetyl compounds in medical science (Kagimura, da Cunha, Barbosa, Dekker, & Malfatti, 2015).
properties
IUPAC Name |
disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZGHOPHLLPFJZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNa2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601280 | |
Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Glufosinate Sodium | |
CAS RN |
133659-60-6 | |
Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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